

# MAX-40279 Hemiadipate: A Technical Guide for Pediatric AML Research

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## Compound of Interest

Compound Name: MAX-40279 hemiadipate

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## Executive Summary

Acute Myeloid Leukemia (AML) remains a significant challenge in pediatric oncology, with a pressing need for novel therapeutic strategies that offer improved efficacy and reduced toxicity compared to conventional chemotherapy. **MAX-40279 hemiadipate**, a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR), presents a promising targeted therapeutic approach. This technical guide provides an in-depth overview of MAX-40279, consolidating available preclinical data, outlining its mechanism of action, and offering detailed experimental protocols to facilitate further research into its potential application for pediatric AML. While clinical data in pediatric populations is not yet available, the molecular rationale for its use is strong, given the prevalence of FLT3 mutations in pediatric AML and the role of the FGFR pathway in resistance to FLT3 inhibitors.

## Introduction to MAX-40279 Hemiadipate

MAX-40279 is a multi-kinase inhibitor developed by MaxiNovel Pharmaceuticals that has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of AML.[1][2] The drug is designed to address the clinical challenge of resistance to first-generation FLT3 inhibitors, a common issue in AML treatment.[3] By simultaneously targeting both FLT3 and FGFR, MAX-40279 aims to provide a more durable response in patients with FLT3-mutated AML.[1][3] Preclinical studies have demonstrated its potent

inhibition of both wild-type and mutated forms of FLT3, including the resistance mutation D835Y, as well as its ability to achieve high concentrations in the bone marrow.[3][4]

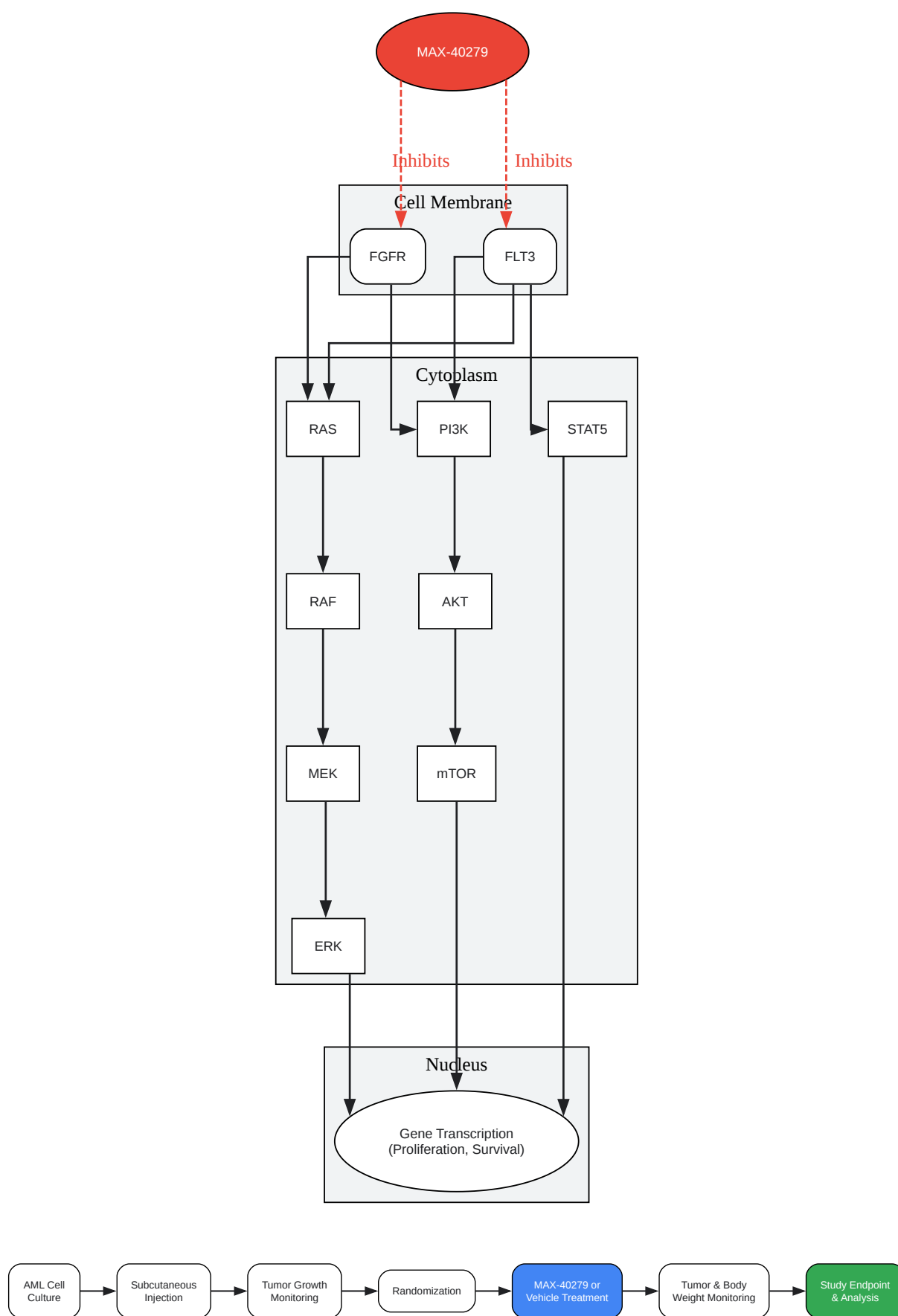
## Mechanism of Action: Dual Inhibition of FLT3 and FGFR

The therapeutic rationale for MAX-40279 lies in its dual targeting of two key signaling pathways implicated in AML pathogenesis and drug resistance.

**FLT3 Signaling in AML:** The FLT3 receptor tyrosine kinase is a critical regulator of hematopoietic stem and progenitor cell survival and proliferation.[5] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML, leading to constitutive activation of the receptor and downstream signaling cascades like PI3K/AKT and RAS/MAPK, which drive leukemic cell proliferation and survival.[6][7]

**FGFR Signaling and Resistance:** The FGF/FGFR signaling pathway has been identified as a key mechanism of resistance to FLT3 inhibitors.[3] Increased expression of FGF2 in the bone marrow microenvironment can reactivate downstream signaling pathways, allowing leukemic cells to evade the effects of FLT3 inhibition.[3] By inhibiting FGFR, MAX-40279 is designed to block this escape mechanism.[1][3]

Below is a diagram illustrating the signaling pathways targeted by MAX-40279.



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